4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
The structure comprises a 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl core linked to a 4-chlorobenzohydrazide moiety. Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines, enabling interactions with kinase and receptor targets .
Properties
IUPAC Name |
4-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-8-17(13(2)9-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZNKNRMILOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions that may include the presence of a base like triethylamine and a solvent such as dichloromethane. Reaction temperatures are often kept below room temperature to control the reaction rate and to prevent by-product formation.
Industrial Production Methods: : In an industrial setting, the production may scale up to involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions such as the concentration of reactants, solvent selection, and the use of catalysts could be employed to achieve higher productivity and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical transformations:
Oxidation: : Exposure to oxidizing agents can lead to the formation of corresponding amides or nitriles.
Reduction: : Reducing conditions might convert the hydrazide group into amines.
Substitution: : Halogen substitution reactions can be performed at the chloro site.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as alcohols or amines under conditions that promote nucleophilic substitution.
Major Products: : The reactions can lead to various products depending on the conditions and reagents. For instance, oxidation might yield benzoic acids, while reduction can produce benzhydrazines.
Scientific Research Applications
4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide finds use in several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of enzyme inhibition due to its ability to interact with biological macromolecules.
Industry: : As a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its structural features. The chloro and hydrazide groups facilitate binding to enzyme active sites or receptors, inhibiting their action. Its molecular targets might include kinases or other proteins essential for cell signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
(a) N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide
- Key Differences : The pyrazolo[3,4-d]pyrimidine core is substituted with a 3-chloro-4-methylphenyl group instead of 2,4-dimethylphenyl. The benzohydrazide carries a 4-methoxy rather than 4-chloro substituent.
- The 3-chloro-4-methylphenyl substitution may alter steric interactions with target proteins .
- Molecular Weight : 408.846 g/mol (vs. ~426 g/mol for the target compound, estimated).
(b) 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide
- Key Differences : A methyl group replaces the 2,4-dimethylphenyl substituent, and the benzohydrazide has a 4-hydroxy group.
- Impact : The hydroxy group introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability. The smaller methyl group may decrease selectivity .
(c) N'-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Propanehydrazide
Substituent Variations on the Hydrazide Moiety
(a) 4-Chloro-N'-({1-[(4-Methylphenyl)Sulfonyl]-4-Piperidinyl}Carbonyl)BenzeneCarbohydrazide
- Key Differences : The hydrazide is linked to a piperidinyl-sulfonyl group.
(b) 4-Chloro-N'-{[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Benzohydrazide
Pharmacologically Active Analogs
(a) Bisarylureas Based on Pyrazolo[3,4-d]Pyrimidine Scaffold
- Example: 1-(4-((1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)-3-(3-Cyanophenyl)Urea (1p).
- Key Differences: Replaces benzohydrazide with a urea linker and cyanophenyl group.
- Activity : Exhibits pan-RAF inhibitory activity (IC₅₀ < 100 nM), highlighting the scaffold’s versatility in kinase targeting .
(b) 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine
Table 1: Structural and Physicochemical Properties
Key Research Findings
Chloro vs. Methoxy Substituents : Chloro groups enhance lipophilicity and target binding in hydrophobic pockets, whereas methoxy groups improve solubility but may reduce potency .
Hydrazide Linker Flexibility : Benzohydrazides exhibit conformational flexibility, enabling interactions with diverse enzyme active sites compared to rigid urea or sulfonyl linkers .
Synthetic Accessibility : The target compound’s synthesis is feasible via established pyrazolo[3,4-d]pyrimidine protocols, though yields depend on substituent reactivity .
Biological Activity
4-Chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- CAS Number : 610277-86-6
- Molecular Formula : C13H11ClN4
- Molar Mass : 258.71 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of various therapeutic areas, including cancer treatment and anti-inflammatory responses.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor effects. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Beyond antitumor properties, compounds related to 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have also been reported to possess anti-inflammatory activities. They achieve this by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
The mechanisms through which 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exerts its biological effects include:
- Inhibition of Kinase Activities : The compound may inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It can trigger apoptotic pathways in cancer cells.
- Reduction of Inflammatory Mediators : The compound reduces levels of inflammatory cytokines and mediators.
Case Studies
Several studies have highlighted the biological efficacy of similar pyrazolo derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated that pyrazolo derivatives inhibited BRAF(V600E) with IC50 values in the low micromolar range. |
| Study B | Showed significant reduction in TNF-α production in macrophages treated with pyrazolo compounds. |
| Study C | Reported enhanced apoptosis in human cancer cell lines upon treatment with related pyrazolo derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
